Phenol, 4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methyl-
Description
The compound Phenol, 4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methyl- (CAS: 1262414-06-1) is a structurally complex molecule featuring a 1,2,4-oxadiazole core linked to a substituted pyridine ring and a phenol moiety. Its molecular formula is C₂₂H₂₅N₃O₃, with a molecular weight of 379.45 g/mol . Key physical properties include a predicted density of 1.195 g/cm³, boiling point of 576.2°C, and a pKa of 8.41, suggesting moderate acidity consistent with phenolic derivatives.
Properties
IUPAC Name |
4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-4-14-10-16(9-13(2)20(14)26)21-24-22(28-25-21)17-11-18(15-7-5-6-8-15)23-19(12-17)27-3/h9-12,15,26H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFVTOXIOBZZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125615 | |
| Record name | 4-[5-(2-Cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262414-06-1 | |
| Record name | 4-[5-(2-Cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262414-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(2-Cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methyl- typically involves multiple steps, including the formation of the 1,2,4-oxadiazole ring and the subsequent attachment of the phenol and pyridine moieties. Common synthetic methods include:
Cyclization Reactions: Formation of the 1,2,4-oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopentyl and methoxy groups via nucleophilic or electrophilic substitution reactions.
Coupling Reactions: Use of Suzuki–Miyaura coupling to attach the phenol and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methyl- involves interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Compound A : 4-[3-(2,5-Dichloro-4,6-dimethyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol (CAS: Not provided)
- Molecular Formula : C₁₇H₁₂Cl₂N₄O₅
- Key Differences: Substitution Pattern: Contains dichloro, dimethyl, and nitro groups on the pyridine and phenol rings, contrasting with the cyclopentyl, ethyl, and methyl groups in the target compound. Acidity: The nitro group (strong electron-withdrawing) likely lowers the phenol pKa compared to the target compound’s predicted pKa of 8.41 .
Compound B : 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS: Not provided)
- Molecular Formula : C₉H₇ClN₂O₂
- Key Differences :
Oxadiazole Derivatives with Heterocyclic Modifications
Compound C : Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid (EP Patent: Not provided)
- Structural Highlight : Replaces pyridine with a benzofuran ring .
- Carboxylic acid group (vs. phenol) alters solubility and hydrogen-bonding capacity.
Characterization Techniques
- Common Methods :
Key Functional Differences
Biological Activity
Phenol, 4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methyl-, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on antiviral and antibacterial properties.
Structure and Synthesis
The compound features a phenolic core substituted with a 1,2,4-oxadiazole ring , a cyclopentyl group , and a methoxy group . The synthesis typically involves multiple steps including cyclization reactions to form the oxadiazole ring and subsequent substitution reactions to introduce the phenol and pyridine moieties. The following synthetic routes are commonly employed:
- Cyclization Reactions : Formation of the 1,2,4-oxadiazole ring through cyclization of appropriate precursors.
- Substitution Reactions : Introduction of cyclopentyl and methoxy groups via nucleophilic or electrophilic substitution.
- Coupling Reactions : Use of Suzuki–Miyaura coupling to attach the phenol and pyridine rings.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Enzyme Interaction : It may inhibit or activate enzymes involved in various biological processes.
- Receptor Modulation : The compound can interact with cell surface receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : It may affect the expression of genes involved in physiological processes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to Phenol, 4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methyl-. For instance, similar compounds have been evaluated for their efficacy against SARS-CoV-2:
| Compound | SARS-CoV-2 EC50 (µM) | MTS CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 1 | 4.7 ± 3.0 | 21 ± 11 | 4.5 |
| 8 | 5.4 ± 3.5 | 41 ± 25 | 7.6 |
| 9 | 1.6 ± 0.8 | 24 ± 8 | 15 |
The data indicates that modifications around the oxadiazole subunit can significantly impact antiviral activity, suggesting that structural optimization may enhance efficacy against viral replication .
Antibacterial Activity
The antibacterial potential of derivatives similar to this compound has also been explored. Research indicates that certain structural features contribute to significant antibacterial properties against pathogens like E. coli and S. aureus. Notably, modifications that enhance lipophilicity and electron-withdrawing characteristics tend to improve activity .
Case Studies
- Antiviral Profiling : A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness in inhibiting SARS-CoV-2 replication in VeroE6 cells. The results established a clear relationship between structural modifications and biological activity .
- Antibacterial Screening : Another investigation focused on fluorinated imines revealed strong antibacterial activities against various strains, with specific compounds showing potency comparable to standard antibiotics like kanamycin .
Q & A
Q. What are the recommended synthetic pathways for preparing Phenol, 4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methyl-?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted pyridine and oxadiazole precursors. For example:
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Step 1 : Prepare the oxadiazole ring by reacting a nitrile derivative with hydroxylamine under reflux conditions in ethanol .
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Step 2 : Couple the oxadiazole intermediate with a substituted pyridine moiety using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) under inert atmosphere .
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Critical Parameters : Monitor reaction progress via HPLC or TLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Final purity ≥95% is recommended for biological assays .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, EtOH, 80°C, 12h | 65–70 | 90% |
| Pyridine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24h | 50–55 | 92% |
Q. How can researchers characterize the stability of this compound under experimental storage conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure. Analyze samples at 0, 1, 3, and 6 months using LC-MS to detect decomposition products .
- Key Findings : Similar oxadiazole derivatives show sensitivity to UV light and acidic conditions, forming hydroxylated byproducts. Store in amber vials at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. What strategies are effective for optimizing the bioactivity of this compound in neuropathic pain models?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) : Modify substituents on the pyridine (e.g., cyclopentyl vs. trifluoromethyl groups) and oxadiazole rings to enhance binding to pain-related receptors (e.g., TRPV1 or NMDA). Use molecular docking to predict interactions .
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In Vivo Testing : Administer derivatives in rodent neuropathic pain models (e.g., chronic constriction injury). Measure mechanical allodynia and thermal hyperalgesia. Dose range: 10–50 mg/kg (oral or intraperitoneal) .
- Data Table :
| Derivative | EC₅₀ (TRPV1, μM) | % Pain Reduction (In Vivo) |
|---|---|---|
| Parent Compound | 0.45 ± 0.12 | 60% |
| Trifluoromethyl analog | 0.28 ± 0.09 | 75% |
Q. How can researchers resolve contradictions in reported toxicity profiles of oxadiazole-containing compounds?
- Methodological Answer :
- Toxicity Screening : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity in HEK293 cells). Compare results with structurally related compounds (e.g., 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol) .
- Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual palladium in cross-coupled products). Use ICP-MS to quantify metal residues and correlate with toxicity data .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Silico Modeling : Use software like SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate predictions with experimental Caco-2 cell permeability assays .
- Key Insight : The cyclopentyl group may enhance metabolic stability by reducing CYP3A4-mediated oxidation, as seen in similar bicyclic systems .
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
